3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
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Overview
Description
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is a synthetic organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbut-2-en-1-ol, bromine, and pyridine derivatives.
Bromination: The first step involves the bromination of 3-methylbut-2-en-1-ol to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with a pyridine derivative under specific reaction conditions to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The bromine atom can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
- 3-Amino-5-fluoro-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the dihydropyridine ring also contributes to its distinct properties.
Biological Activity
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C10H13BrN2O with a molecular weight of 257.13 g/mol. The compound features a dihydropyridine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a series of 1,4-dihydropyridine derivatives were evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds effectively reduced cell viability in various cancer cell lines, suggesting potential as lead candidates for anticancer drug development .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research has shown that derivatives similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.62 µg/mL to higher concentrations depending on the specific derivative tested .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, including thioredoxin reductase (TrxR), which is linked to cancer progression and oxidative stress responses. Studies indicate that certain derivatives can inhibit TrxR activity, thereby potentially exerting cytotoxic effects on cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at different positions on the dihydropyridine ring and the introduction of various substituents have been shown to enhance or reduce biological potency. For instance, the presence of bromine at position 5 significantly contributes to its antimicrobial and anticancer activities .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Efficacy : In a study involving human cancer cell lines such as Mia PaCa-2 and PANC-1, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that modifications in the side chains could improve antimicrobial efficacy significantly, with some derivatives achieving MIC values lower than those of conventional antibiotics .
Properties
Molecular Formula |
C10H13BrN2O |
---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one |
InChI |
InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3 |
InChI Key |
PQFZZJVMMPAPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=C(C(=O)C(=C1)Br)N)C |
Origin of Product |
United States |
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